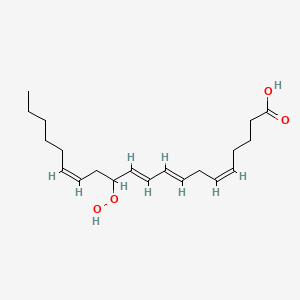
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid is a bioactive lipid derived from arachidonic acid. It is a hydroperoxy derivative of eicosatetraenoic acid and plays a significant role in various biological processes, including inflammation and cell signaling. This compound is known for its involvement in the lipoxygenase pathway, which is crucial for the production of various eicosanoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid typically involves the enzymatic conversion of arachidonic acid by lipoxygenases. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity. The process can be carried out in vitro using purified enzymes or in vivo within biological systems.
Industrial Production Methods
Industrial production of this compound is less common due to its specific biological origin and the complexity of its synthesis. advancements in biotechnology and enzymatic engineering have made it possible to produce this compound on a larger scale using microbial fermentation and genetically modified organisms that express the necessary lipoxygenases.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other hydroperoxy derivatives or hydroxylated products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, forming (5Z,8E,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid.
Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group, depending on the desired product.
Major Products
Hydroxylated derivatives: Formed through reduction or further oxidation.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive lipids and studying lipid oxidation mechanisms.
Biology: Plays a role in cell signaling, inflammation, and immune responses. It is used to study the lipoxygenase pathway and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as a biomarker for certain diseases.
Mécanisme D'action
The mechanism of action of (5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid involves its conversion by lipoxygenases to various bioactive eicosanoids. These eicosanoids act on specific receptors and signaling pathways, modulating inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its interaction with molecular targets such as G-protein coupled receptors and nuclear receptors, influencing gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid: A hydroxylated derivative with similar biological activities.
(5Z,8Z,11Z,14Z)-eicosatetraenoic acid: Another eicosanoid with distinct roles in inflammation and cell signaling.
(5Z,8E,10E,14Z)-12-hydroxy-5,8,10,14-icosatetraenoic acid: A similar compound with a hydroxyl group instead of a hydroperoxy group.
Uniqueness
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid is unique due to its specific hydroperoxy functional group, which imparts distinct reactivity and biological functions. Its role in the lipoxygenase pathway and its ability to modulate various cellular processes make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8+,13-10-,17-14+ |
Clé InChI |
ZIOZYRSDNLNNNJ-UHYWTIKHSA-N |
SMILES isomérique |
CCCCC/C=C\CC(/C=C/C=C/C/C=C\CCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


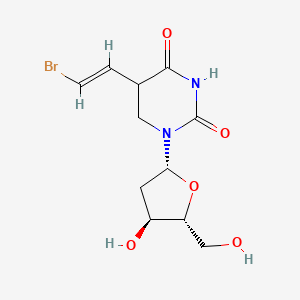
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
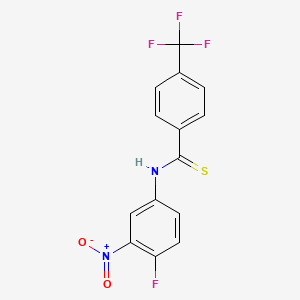


![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
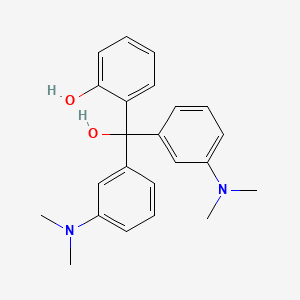
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
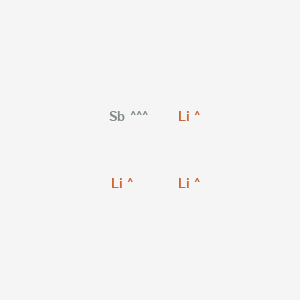
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)
